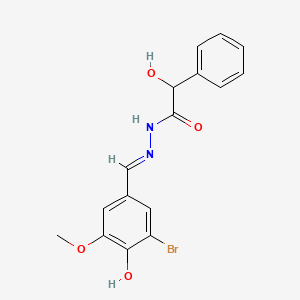![molecular formula C16H22ClNO2 B5985473 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5985473.png)
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DIBOM, is a chemical compound with a molecular formula of C18H23NO2Cl. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and proliferation. The compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
作用机制
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride exerts its antitumor effects by selectively inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and proliferation. The PI3K pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting this pathway, this compound can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the PI3K pathway in cancer cells, leading to a decrease in cell growth and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its potent and selective inhibition of the PI3K pathway, which makes it a promising candidate for cancer treatment. However, the compound has some limitations in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its efficacy in some settings.
未来方向
There are several future directions for research on 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One area of interest is the development of new formulations of the compound that can improve its solubility and half-life. Another area of interest is the investigation of this compound in combination with other anticancer agents, such as immunotherapy. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
合成方法
The synthesis of 4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves a multi-step process that includes the reaction of 2,3-dimethylphenol with 1-bromo-4-chlorobut-2-yne, followed by the reaction of the resulting product with morpholine and hydrochloric acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
4-[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to effectively inhibit the PI3K pathway, which is frequently dysregulated in various types of cancer, including breast, ovarian, and prostate cancer. In preclinical studies, this compound has demonstrated significant antitumor activity and has been shown to enhance the efficacy of other anticancer agents.
属性
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17;/h5-7H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDBLLRAVYSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC#CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)

![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)

![ethyl 1-[3-(methoxycarbonyl)benzoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5985417.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5985418.png)
![[2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5985425.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5985434.png)
![4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-dimethylpiperazine](/img/structure/B5985439.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5985449.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B5985458.png)
![4-fluoro-1-[(5-{1-[(3-methyl-2-thienyl)methyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]piperidine](/img/structure/B5985461.png)
![6-methyl-3-[(1-phenylethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5985478.png)
![(2-{[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5985486.png)
